Piperazine oestrone sulphate
Overview
Description
Piperazine oestrone sulphate is a useful research compound. Its molecular formula is C22H32N2O5S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Aromatic-Steroid Derivatives : This study focuses on synthesizing aromatic derivatives of steroids, involving reactions with ethylenediamine and 4-hydroxybenzoic acid. The research provides insights into creating structurally unique steroid derivatives, potentially applicable in medicinal chemistry (Valverde et al., 2013).
Inhibitors of Androgen Biosynthesis : Research on androsterone derivatives, including structural analysis and potential applications as androgen biosynthesis inhibitors, offers insights into developing new therapeutic agents (Djigoué et al., 2012).
Synthesis of Octahydro-7-Phenylpyrazino[2,1-b][3]benzazepines : This study demonstrates the synthesis of complex heterocyclic compounds from 1-methyl-3-phenylmethylpiperazine, showing the versatility of piperazine derivatives in organic synthesis (Ohnmacht & Marie, 1991).
Distortions in Cyclopenta[a]phenanthrenes : Investigation into the molecular structure of cyclopenta[a]phenanthrenes and their potential carcinogenic properties contributes to our understanding of molecular interactions and cancer research (Kashino et al., 1986).
Synthesis of Cyclical Diamine Templated Uranium Sulfates : The study explores the hydrothermal synthesis of uranium sulfates with various organic templates, including piperazine, highlighting the applications of piperazine in inorganic chemistry and materials science (Norquist et al., 2002).
Cardiac Aglycone from Periploca sepium Bunge : Research on cardiac aglycones, derived from traditional Chinese medicine, shows the structural and medicinal potential of cyclopenta[a]phenanthrene derivatives in cardiology (Zhang et al., 2012).
Magnesium Sulfate Adduct with Quinolone Family : This study investigates the crystal structure of a magnesium sulfate adduct with a quinolone derivative, offering insights into drug formulation and crystallography (Turel et al., 1996).
Properties
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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